2-Cyanophenylboronsäure

Übersicht

Beschreibung

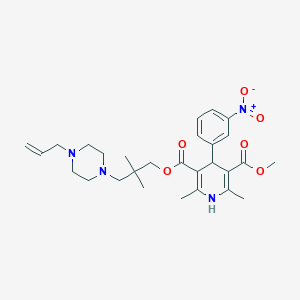

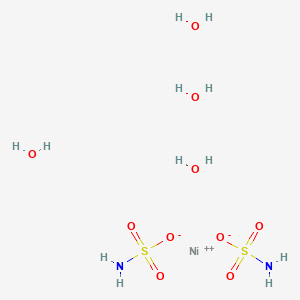

Es ist so konzipiert, dass es Stickstoffmonoxid mit einer langsameren Geschwindigkeit freisetzt als andere verfügbare Diazeniumdiolate und eine Halbwertszeit für die Freisetzung von Stickstoffmonoxid von etwa 20 Stunden aufweist . Diese langsame Freisetzung ermöglicht eine verlängerte und konstante Stickstoffmonoxidabgabe an Zellen und Gewebe, was es in verschiedenen experimentellen Umgebungen nützlich macht.

Wissenschaftliche Forschungsanwendungen

NOC-18 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter, aber nicht beschränkt auf:

Chemie: Wird als Stickstoffmonoxid-Donor in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Wird in Studien eingesetzt, die die Auswirkungen einer verlängerten Stickstoffmonoxidabgabe auf zelluläre und Gewebsfunktionen untersuchen.

Wirkmechanismus

NOC-18 entfaltet seine Wirkungen durch die Freisetzung von Stickstoffmonoxid, einem wichtigen Signalmolekül in verschiedenen biologischen Prozessen. Die Freisetzung von Stickstoffmonoxid aus NOC-18 erfolgt durch die Zersetzung der Diazeniumdiolatgruppe. Stickstoffmonoxid interagiert dann mit molekularen Zielstrukturen wie der löslichen Guanylatcyclase, was zur Bildung von cyclischem Guanosinmonophosphat (cGMP) führt. Dieser Weg führt zu verschiedenen physiologischen Wirkungen, einschließlich Vasodilatation, Hemmung der Thrombozytenaggregation und Modulation der Neurotransmission .

Wirkmechanismus

Target of Action

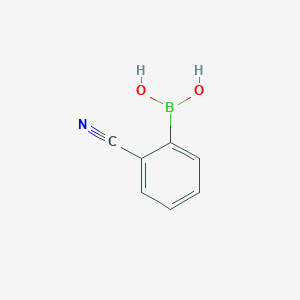

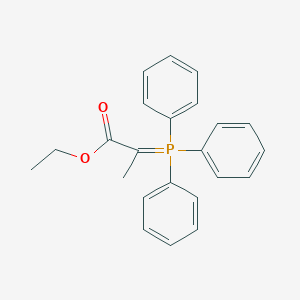

2-Cyanophenylboronic acid is primarily used in the field of organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the carbon atoms in organic groups that are involved in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this process, the boronic acid group in 2-Cyanophenylboronic acid transfers an organic group to a metal, typically palladium . This results in the formation of a new carbon-carbon bond, thereby enabling the coupling of two different organic groups .

Biochemical Pathways

The primary biochemical pathway affected by 2-Cyanophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects of this pathway include the formation of new organic compounds with diverse structures and properties .

Pharmacokinetics

These properties can influence the bioavailability of the compound. It’s important to note that 2-cyanophenylboronic acid is primarily used as a reagent in organic synthesis rather than as a therapeutic agent .

Result of Action

The primary result of the action of 2-Cyanophenylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules such as pharmaceuticals and polymers . On a molecular level, the compound facilitates the coupling of different organic groups, leading to the formation of new compounds .

Action Environment

The action of 2-Cyanophenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling reaction can be affected by the presence of a base, the choice of solvent, and the temperature . Additionally, the stability of the compound can be influenced by factors such as pH and temperature .

Biochemische Analyse

Biochemical Properties

2-Cyanophenylboronic acid plays a significant role in biochemical reactions. It is employed in a rhodium-catalyzed [3+2] annulation with alkynes leading to substituted indenones .

Cellular Effects

Given its role in the synthesis of substituted indenones , it may influence cell function by participating in cellular metabolic processes

Molecular Mechanism

The molecular mechanism of 2-Cyanophenylboronic acid involves its participation in a rhodium-catalyzed [3+2] annulation with alkynes . This process suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and possible enzyme inhibition or activation.

Metabolic Pathways

2-Cyanophenylboronic acid is involved in the Suzuki–Miyaura coupling reaction , suggesting that it interacts with enzymes or cofactors in this pathway.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

NOC-18 wird durch die Reaktion von Diethylentriamin mit Stickstoffmonoxid unter kontrollierten Bedingungen synthetisiert. Die Reaktion beinhaltet typischerweise das Einleiten von Stickstoffmonoxidgas durch eine Lösung von Diethylentriamin in einem geeigneten Lösungsmittel, wie z. B. Methanol oder Ethanol, bei niedrigen Temperaturen. Das Produkt wird dann durch Umkristallisation oder chromatografische Verfahren gereinigt .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für NOC-18 nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen denselben Prinzipien wie die Laborpräparation. Der Prozess beinhaltet die Skalierung der Reaktionsbedingungen und die Optimierung von Parametern, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

NOC-18 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich die Freisetzung von Stickstoffmonoxid betreffen. Zu den Arten von Reaktionen gehören:

Zersetzung: NOC-18 zersetzt sich unter Freisetzung von Stickstoffmonoxid in kontrollierter Weise.

Oxidation: In Gegenwart von Oxidationsmitteln kann NOC-18 Oxidationsreaktionen eingehen.

Reduktion: NOC-18 kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Methanol, Ethanol, Wasser.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Zersetzung von NOC-18 gebildet wird, ist Stickstoffmonoxid. Andere Nebenprodukte können Diethylentriamin und verschiedene Stickstoffoxide sein, abhängig von den Reaktionsbedingungen .

Vergleich Mit ähnlichen Verbindungen

NOC-18 wird mit anderen Stickstoffmonoxid-Donoren wie NOC-5, NOC-7 und NOC-12 verglichen. Diese Verbindungen setzen ebenfalls Stickstoffmonoxid frei, unterscheiden sich aber in ihren Freisetzungsraten und Halbwertszeiten. NOC-18 ist aufgrund seiner verlängerten Halbwertszeit von etwa 20 Stunden einzigartig, was es für Experimente geeignet macht, die eine anhaltende Stickstoffmonoxidabgabe erfordern .

Liste ähnlicher Verbindungen

NOC-5: Ein Stickstoffmonoxid-Donor mit einer kürzeren Halbwertszeit.

NOC-7: Ein weiterer Stickstoffmonoxid-Donor mit mittleren Freisetzungsraten.

NOC-12: Bekannt für seine schnelle Stickstoffmonoxid-Freisetzung.

Eigenschaften

IUPAC Name |

(2-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLZNDDFVCGRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370391 | |

| Record name | 2-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138642-62-3 | |

| Record name | 2-Cyanophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138642-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-cyanophenylboronic acid a unique reagent in organic synthesis?

A1: 2-Cyanophenylboronic acid distinguishes itself by acting as a three-carbon building block in rhodium-catalyzed annulations with alkynes and strained alkenes [, ]. This versatility allows for the construction of valuable cyclic structures like indenones and indanones. Notably, reactions with alkynoates even yield benzotropone, demonstrating its potential in forming complex ring systems [].

Q2: Could you elaborate on the mechanism by which 2-cyanophenylboronic acid participates in these reactions?

A2: Research suggests that the reaction proceeds through the formation of an organorhodium(I) intermediate from 2-cyanophenylboronic acid under rhodium catalysis []. This intermediate then undergoes intramolecular nucleophilic addition to the cyano group, ultimately leading to the formation of the cyclic product. This crucial step highlights the dual role of the cyano group, acting as both a directing group for the metal catalyst and a reactive site for cyclization [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)